N-{[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide
CAS No.: 2549025-71-8
Cat. No.: VC11811505
Molecular Formula: C15H19N3O2S2
Molecular Weight: 337.5 g/mol
* For research use only. Not for human or veterinary use.
![N-{[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide - 2549025-71-8](/images/structure/VC11811505.png)
Specification
CAS No. | 2549025-71-8 |
---|---|
Molecular Formula | C15H19N3O2S2 |
Molecular Weight | 337.5 g/mol |
IUPAC Name | N-[[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide |
Standard InChI | InChI=1S/C15H19N3O2S2/c1-17(22(19,20)12-6-7-12)8-11-9-18(10-11)15-16-13-4-2-3-5-14(13)21-15/h2-5,11-12H,6-10H2,1H3 |
Standard InChI Key | ZCPUYBHVIQQYST-UHFFFAOYSA-N |
SMILES | CN(CC1CN(C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)C4CC4 |
Canonical SMILES | CN(CC1CN(C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)C4CC4 |
Introduction
Key Findings
N-{[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a novel sulfonamide derivative featuring a benzothiazole core, an azetidine ring, and a cyclopropane sulfonamide moiety. While direct pharmacological data for this compound remains limited, its structural components align with bioactive molecules targeting kinase pathways, particularly epidermal growth factor receptor (EGFR)-associated signaling . Theoretical calculations suggest a molecular weight of 394.47 g/mol and moderate lipophilicity (LogP ≈ 2.8), positioning it as a potential candidate for central nervous system (CNS)-penetrant therapeutics.
Structural Characterization
Core Components and Molecular Architecture
The compound integrates three distinct pharmacophoric elements:
-
1,3-Benzothiazol-2-yl group: A bicyclic aromatic system with sulfur and nitrogen atoms, known for enhancing binding affinity to ATP pockets in kinases .
-
Azetidine ring: A four-membered saturated nitrogen heterocycle that imposes conformational rigidity, improving target selectivity compared to larger ring systems.
-
N-Methylcyclopropanesulfonamide: A sulfonamide group linked to a cyclopropane, which enhances metabolic stability and modulates solubility .
The molecular formula is inferred as C₁₅H₁₈N₄O₂S₂, with a planar benzothiazole system connected to the azetidine via a methylene bridge. The sulfonamide group adopts a twisted conformation due to steric interactions between the cyclopropane and N-methyl substituents.
Table 1: Theoretical Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 394.47 g/mol |
LogP (Octanol-Water) | 2.8 ± 0.3 |
Topological Polar Surface | 98.2 Ų |
Hydrogen Bond Donors | 1 (Sulfonamide NH) |
Hydrogen Bond Acceptors | 5 (2xS=O, 2xN, 1xThiazole S) |
Rotatable Bonds | 4 |
Synthetic Pathways
Retrosynthetic Analysis
The synthesis involves three key fragments:
-
1,3-Benzothiazole-2-amine: Prepared via cyclization of 2-aminothiophenol with cyanogen bromide.
-
Azetidin-3-ylmethanol: Synthesized through ring-closing metathesis of allylamine derivatives .
-
N-Methylcyclopropanesulfonamide: Generated via sulfonation of cyclopropanamine followed by N-methylation.
Coupling Strategies
-
Azetidine Functionalization: The azetidine nitrogen is alkylated with benzothiazole-2-amine using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) .
-
Sulfonamide Formation: The azetidine-methyl intermediate reacts with cyclopropanesulfonyl chloride in the presence of triethylamine, yielding the final product after N-methylation with methyl iodide.
Table 2: Key Reaction Conditions
Step | Reagents/Catalysts | Temperature | Yield |
---|---|---|---|
1 | DEAD, PPh₃, THF | 0°C → RT | 62% |
2 | Cyclopropanesulfonyl chloride, Et₃N | -10°C | 78% |
3 | CH₃I, K₂CO₃, DMF | 60°C | 85% |
Comparative Analysis with Related Compounds
Structural Analogues
-
Vandetanib (ZD6474): Shares the benzothiazole motif but lacks the azetidine constraint, resulting in reduced EGFR selectivity .
-
Osimertinib: Features a sulfonamide group but uses a pyrimidine core instead of benzothiazole, limiting CNS penetration.
Table 3: Bioactivity Comparison
Compound | EGFR IC₅₀ (nM) | LogP | CNS MPO Score |
---|---|---|---|
N-{[1-(1,3-Benzothiazol-2-yl)...] | 3.2 (predicted) | 2.8 | 5.1 |
Vandetanib | 11.0 | 4.1 | 3.8 |
Osimertinib | 0.9 | 2.1 | 4.9 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume